molecular formula C24H28N6O B4489182 4-{6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}-N-(2-methylphenyl)piperazine-1-carboxamide

4-{6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}-N-(2-methylphenyl)piperazine-1-carboxamide

Cat. No.: B4489182
M. Wt: 416.5 g/mol
InChI Key: GUIGZUIXEQPDGB-UHFFFAOYSA-N
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Description

4-{6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}-N-(2-methylphenyl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group and an amino group attached to a methylphenyl group The piperazine ring is further substituted with a carboxamide group linked to a methylphenyl group

Preparation Methods

The synthesis of 4-{6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}-N-(2-methylphenyl)piperazine-1-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Substitution Reactions: The methyl and amino groups are introduced onto the pyrimidine ring through substitution reactions using suitable reagents.

    Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving diamines and dihalides.

    Coupling Reactions: The final step involves coupling the pyrimidine and piperazine rings through amide bond formation using coupling reagents such as carbodiimides.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

4-{6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}-N-(2-methylphenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can be performed on the amino and carboxamide groups to form corresponding amines and alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carboxamide groups, to introduce different substituents.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids and amines.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., alkyl halides), and acids or bases for hydrolysis.

Scientific Research Applications

4-{6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}-N-(2-methylphenyl)piperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It is investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Biological Research: The compound is used as a tool in biological research to study the mechanisms of action of various enzymes and receptors. It is also used in cell-based assays to evaluate its effects on cell proliferation and apoptosis.

    Pharmaceutical Development: The compound is explored as a lead compound in the development of new drugs. Its structure-activity relationship (SAR) is studied to optimize its pharmacological properties.

    Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}-N-(2-methylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

4-{6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}-N-(2-methylphenyl)piperazine-1-carboxamide can be compared with other similar compounds, such as:

    Pyrimidine Derivatives: Compounds with similar pyrimidine rings but different substituents may have different biological activities and pharmacological properties.

    Piperazine Derivatives: Compounds with similar piperazine rings but different substituents may exhibit different chemical reactivity and biological effects.

    Carboxamide Derivatives: Compounds with similar carboxamide groups but different aromatic substituents may have different solubility and stability profiles.

The uniqueness of this compound lies in its specific combination of functional groups and their spatial arrangement, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-[6-methyl-2-(4-methylanilino)pyrimidin-4-yl]-N-(2-methylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O/c1-17-8-10-20(11-9-17)26-23-25-19(3)16-22(28-23)29-12-14-30(15-13-29)24(31)27-21-7-5-4-6-18(21)2/h4-11,16H,12-15H2,1-3H3,(H,27,31)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIGZUIXEQPDGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=CC(=N2)N3CCN(CC3)C(=O)NC4=CC=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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